(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

5-HT2B receptor radioligand binding valvulopathy mechanism

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (CAS 37577-22-3), also known as (-)-norfenfluramine or levonorfenfluramine, is a chiral amphetamine derivative and a primary active metabolite of fenfluramine. The compound belongs to the substituted amphetamine class and functions as a serotonin-norepinephrine releasing agent (SNRA).

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
CAS No. 37577-22-3
Cat. No. B1253822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
CAS37577-22-3
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1
InChIKeyMLBHFBKZUPLWBD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (CAS 37577-22-3): Chiral Serotonergic Research Compound Procurement Guide


(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (CAS 37577-22-3), also known as (-)-norfenfluramine or levonorfenfluramine, is a chiral amphetamine derivative and a primary active metabolite of fenfluramine [1]. The compound belongs to the substituted amphetamine class and functions as a serotonin-norepinephrine releasing agent (SNRA) [2]. It is a single enantiomer (R-configuration) with a molecular weight of 203.2 g/mol and a trifluoromethyl substituent at the meta-position of the phenyl ring [3]. This compound is supplied primarily for authorized research applications in neuroscience, pharmacology, and analytical chemistry, and is subject to regulatory controls due to its classification as a scheduled substance in multiple jurisdictions.

Why (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Cannot Be Interchanged with Racemic or Alternative Enantiomer Supplies


Norfenfluramine exists as a racemic mixture of two enantiomers with quantitatively distinct pharmacological profiles. The (R)-enantiomer (levonorfenfluramine, CAS 37577-22-3) and the (S)-enantiomer (dexnorfenfluramine, CAS 19036-73-8) exhibit substantially different potencies at key molecular targets including serotonin transporters, 5-HT2 receptor subtypes, and norepinephrine transporters [1]. In head-to-head comparative studies, (S)-norfenfluramine demonstrates 2- to 5-fold greater potency than the (R)-enantiomer at 5-HT transporters, with EC50 values of 59 nM versus 287 nM for 5-HT release [2]. Additionally, (S)-norfenfluramine is an approximately 3- to 4-fold more potent 5-HT2B receptor agonist (Ki = 27 nM vs. 65 nM for the (R)-enantiomer) [3]. These differential potencies preclude generic substitution between enantiomeric forms for any experiment requiring stereospecific pharmacological interrogation or enantiomerically pure reference standards. Racemic norfenfluramine (CAS 1886-26-6) represents an equimolar mixture with net activity reflecting the composite of both enantiomers, further complicating data interpretation.

Quantitative Evidence Supporting Differentiation of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane from Comparator Compounds


5-HT2B Receptor Binding Affinity: (R)- vs. (S)-Norfenfluramine Enantiomer Comparison

In direct head-to-head radioligand binding assays using human 5-HT2B receptors expressed in HEK 293E cells, the (S)-enantiomer of norfenfluramine (dexnorfenfluramine) exhibits approximately 2.4-fold higher affinity than the (R)-enantiomer (levonorfenfluramine, CAS 37577-22-3). This stereospecific difference in binding affinity provides a quantitative basis for selecting the appropriate enantiomer for structure-activity relationship (SAR) studies or mechanistic investigations of 5-HT2B-mediated cardiopulmonary effects [1].

5-HT2B receptor radioligand binding valvulopathy mechanism

5-HT2C Receptor Binding Affinity: (R)- vs. (S)-Norfenfluramine Enantiomer Comparison

In parallel radioligand binding experiments using human 5-HT2C receptors, the (S)-enantiomer demonstrates approximately 1.8-fold higher affinity than the (R)-enantiomer. This stereospecific difference is smaller in magnitude than that observed at 5-HT2B receptors, indicating differential subtype selectivity profiles between enantiomers [1].

5-HT2C receptor radioligand binding appetite regulation

Serotonin Transporter Substrate Activity: (R)- vs. (S)-Norfenfluramine Enantiomer Comparison

In head-to-head comparison of serotonin release from rat brain synaptosomes, the (S)-enantiomer of norfenfluramine exhibits approximately 4.9-fold greater potency than the (R)-enantiomer (CAS 37577-22-3). This substantial potency difference reflects stereospecific interactions with serotonin transporters and has direct implications for studies requiring pure enantiomers to parse serotonergic contributions [1].

serotonin transporter SERT 5-HT release synaptosome assay

Norepinephrine Transporter Substrate Activity: (R)- vs. (S)-Norfenfluramine Enantiomer Comparison

The (S)-enantiomer of norfenfluramine is a potent substrate for norepinephrine transporters (NET) with an EC50 of 73 nM, whereas the (R)-enantiomer (CAS 37577-22-3) shows markedly reduced activity at NET. This functional divergence is further evidenced by in vivo microdialysis experiments where intravenous administration of (S)-norfenfluramine elevates extracellular norepinephrine and dopamine levels in rat frontal cortex, effects that are not equivalently observed with the (R)-enantiomer [1].

norepinephrine transporter NET NE release noradrenergic

5-HT2 Receptor Subtype Functional Potency Rank Order: d-Norfenfluramine Profile

In functional agonist assays using recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in CHO-K1 cells, d-norfenfluramine ((S)-enantiomer) exhibits a rank order of potency: 5-HT2B > 5-HT2C > 5-HT2A. This functional selectivity profile is distinct from other serotonergic agonists such as phenylisopropylamines (DOI, DOB: 5-HT2A > 5-HT2B > 5-HT2C) and piperazines (mCPP: 5-HT2C > 5-HT2B > 5-HT2A) [1]. While direct functional data for the (R)-enantiomer under identical assay conditions are not available in this source, the established binding affinity hierarchy for (S)-norfenfluramine provides a class-level inference that the (R)-enantiomer likely retains the same general rank order but with reduced absolute potency based on Ki differences.

5-HT2A 5-HT2B 5-HT2C functional agonism calcium flux

Arterial Contractile Activity: (R)- vs. (S)-Norfenfluramine Enantiomer Comparison

In isometric contraction experiments using isolated rat arteries, (+)-norfenfluramine ((S)-enantiomer) caused concentration-dependent contraction in thoracic aorta (-log EC50 = 5.77 ± 0.09 M), renal artery (-log EC50 = 6.29 ± 0.02 M), and mesenteric resistance artery (-log EC50 = 5.70 ± 0.06 M). In contrast, the (-)-norfenfluramine isomer ((R)-enantiomer, CAS 37577-22-3) did not cause concentration-dependent contraction under identical conditions, nor did (+)-fenfluramine. Contraction was shown to be dependent on 5-HT2A receptor activation, as the 5-HT2A antagonist ketanserin (10 nM) produced a rightward shift in (+)-norfenfluramine response curves (16-fold in aorta, 26-fold in renal artery, and >100-fold in resistance artery) [1].

vasoconstriction 5-HT2A receptor arterial contraction cardiovascular

Primary Research Application Scenarios for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (CAS 37577-22-3)


Enantioselective Pharmacological Profiling of Serotonergic Targets

Use the (R)-enantiomer as a stereospecific tool compound to isolate contributions of chirality to 5-HT2 receptor pharmacology. With a Ki of 65 nM at 5-HT2B receptors and 99 nM at 5-HT2C receptors, this enantiomer enables direct comparison with the (S)-enantiomer (Ki = 27 nM and 56 nM, respectively) in parallel binding or functional assays [1]. This approach is essential for structure-activity relationship studies examining the stereochemical determinants of ligand-receptor interactions in the 5-HT2 receptor family.

Negative Control for 5-HT2A-Mediated Vasoconstriction Studies

Employ the (R)-enantiomer as a stereospecific negative control in cardiovascular research examining arterial contractile responses. Unlike the (S)-enantiomer, which produces robust concentration-dependent contraction in isolated rat arteries (-log EC50 values ranging from 5.70 to 6.29 M depending on vessel type), the (R)-enantiomer shows no measurable contractile activity under identical experimental conditions [2]. This property makes it invaluable for confirming that observed vasoconstrictive effects are stereospecific and receptor-mediated rather than arising from nonspecific mechanisms.

Analytical Reference Standard for Enantiomeric Purity Determination

Utilize the compound as a chirally pure reference standard for developing and validating analytical methods to determine enantiomeric purity of norfenfluramine-containing samples. The distinct retention characteristics and optical rotation properties of the (R)-enantiomer enable separation from its (S)-counterpart using chiral chromatographic techniques [3]. This application is particularly relevant for quality control of synthetic norfenfluramine batches and for forensic or toxicological analysis requiring unambiguous identification of enantiomeric composition.

Mechanistic Studies of Serotonin Transporter Substrate Selectivity

Apply the (R)-enantiomer in experiments designed to parse the relative contributions of SERT versus NET activity in monoamine release profiles. With an EC50 of 287 nM for 5-HT release from synaptosomes—approximately 5-fold less potent than the (S)-enantiomer (EC50 = 59 nM)—this compound allows researchers to dissect the structural features governing SERT substrate recognition [4]. Combined with the compound's substantially reduced NET substrate activity relative to the (S)-enantiomer, it serves as a valuable comparator in studies of transporter selectivity and polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.